Cas no 2059940-62-2 (6-bromo-4,7-dichloro-3-methylquinolin-8-amine)

6-bromo-4,7-dichloro-3-methylquinolin-8-amine 化学的及び物理的性質
名前と識別子
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- 8-Quinolinamine, 6-bromo-4,7-dichloro-3-methyl-
- 6-bromo-4,7-dichloro-3-methylquinolin-8-amine
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- MDL: MFCD30476698
- インチ: 1S/C10H7BrCl2N2/c1-4-3-15-10-5(7(4)12)2-6(11)8(13)9(10)14/h2-3H,14H2,1H3
- InChIKey: OJSSWCBDSYWCSZ-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC(Br)=C(Cl)C=2N)C(Cl)=C(C)C=1
6-bromo-4,7-dichloro-3-methylquinolin-8-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-318692-5g |
6-bromo-4,7-dichloro-3-methylquinolin-8-amine |
2059940-62-2 | 5g |
$3273.0 | 2023-09-05 | ||
Enamine | EN300-318692-5.0g |
6-bromo-4,7-dichloro-3-methylquinolin-8-amine |
2059940-62-2 | 95.0% | 5.0g |
$3273.0 | 2025-03-19 | |
Enamine | EN300-318692-2.5g |
6-bromo-4,7-dichloro-3-methylquinolin-8-amine |
2059940-62-2 | 95.0% | 2.5g |
$2211.0 | 2025-03-19 | |
Enamine | EN300-318692-1g |
6-bromo-4,7-dichloro-3-methylquinolin-8-amine |
2059940-62-2 | 1g |
$1129.0 | 2023-09-05 | ||
Enamine | EN300-318692-10.0g |
6-bromo-4,7-dichloro-3-methylquinolin-8-amine |
2059940-62-2 | 95.0% | 10.0g |
$4852.0 | 2025-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01027786-1g |
6-Bromo-4,7-dichloro-3-methylquinolin-8-amine |
2059940-62-2 | 95% | 1g |
¥5579.0 | 2023-03-11 | |
Enamine | EN300-318692-0.25g |
6-bromo-4,7-dichloro-3-methylquinolin-8-amine |
2059940-62-2 | 95.0% | 0.25g |
$1038.0 | 2025-03-19 | |
Enamine | EN300-318692-0.05g |
6-bromo-4,7-dichloro-3-methylquinolin-8-amine |
2059940-62-2 | 95.0% | 0.05g |
$948.0 | 2025-03-19 | |
Enamine | EN300-318692-0.1g |
6-bromo-4,7-dichloro-3-methylquinolin-8-amine |
2059940-62-2 | 95.0% | 0.1g |
$993.0 | 2025-03-19 | |
Enamine | EN300-318692-0.5g |
6-bromo-4,7-dichloro-3-methylquinolin-8-amine |
2059940-62-2 | 95.0% | 0.5g |
$1084.0 | 2025-03-19 |
6-bromo-4,7-dichloro-3-methylquinolin-8-amine 関連文献
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
6-bromo-4,7-dichloro-3-methylquinolin-8-amineに関する追加情報
Comprehensive Overview of 6-bromo-4,7-dichloro-3-methylquinolin-8-amine (CAS No. 2059940-62-2)
6-bromo-4,7-dichloro-3-methylquinolin-8-amine (CAS No. 2059940-62-2) is a halogenated quinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, characterized by its bromo, dichloro, and methyl substitutions, serves as a versatile intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given the quinoline scaffold's prominence in antimalarial, anticancer, and antimicrobial agents.
The molecular structure of 6-bromo-4,7-dichloro-3-methylquinolin-8-amine features a quinoline core with strategic halogenations at positions 4, 6, and 7, along with an amine group at position 8. These modifications enhance its reactivity and binding affinity, making it a valuable building block for designing small-molecule inhibitors and ligands. Recent studies highlight its role in targeting kinase enzymes and G-protein-coupled receptors (GPCRs), aligning with the growing demand for precision therapeutics in oncology and neurology.
In the context of green chemistry and sustainable synthesis, 2059940-62-2 has been explored for its compatibility with eco-friendly catalytic systems. Innovations in C-H activation and cross-coupling reactions have enabled efficient functionalization of this compound, reducing waste and energy consumption. This aligns with the broader industry shift toward environmentally benign methodologies, a topic frequently searched by academic and industrial chemists.
Another trending application of 6-bromo-4,7-dichloro-3-methylquinolin-8-amine lies in material science. Its conjugated aromatic system and electron-withdrawing halogens make it a candidate for developing organic semiconductors and fluorescent probes. With the rise of optoelectronic devices and bioimaging tools, this compound's photophysical properties are under active investigation, addressing the demand for advanced functional materials.
From a commercial perspective, suppliers of 2059940-62-2 emphasize high-purity grades (>98%) to meet the stringent requirements of high-throughput screening and combinatorial chemistry. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed for quality control, ensuring reproducibility in downstream applications. These protocols resonate with laboratory professionals searching for reliable synthetic intermediates.
Looking ahead, the integration of 6-bromo-4,7-dichloro-3-methylquinolin-8-amine into AI-driven drug design platforms presents exciting opportunities. Computational models leveraging machine learning can predict its reactivity and optimize synthetic routes, accelerating the discovery of novel derivatives. This intersection of cheminformatics and experimental chemistry is a hot topic in peer-reviewed journals and conferences.
In summary, 6-bromo-4,7-dichloro-3-methylquinolin-8-amine (CAS No. 2059940-62-2) exemplifies the synergy between structural complexity and functional versatility. Its relevance spans medicinal chemistry, catalysis, and materials engineering, making it a compound of enduring scientific and industrial interest. Ongoing research will likely uncover further applications, solidifying its role in next-generation innovations.
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